2-butyl-2H-1,4-benzothiazin-3(4H)-one
Overview
Description
2-butyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound containing sulfur and nitrogen in its structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-2H-1,4-benzothiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a 2-aminothiophenol derivative with a suitable carbonyl compound under acidic or basic conditions to form the benzothiazinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-butyl-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-butyl-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound could modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzothiazin-3(4H)-one: The parent compound without the butyl group.
2H-1,4-Benzothiazin-3(4H)-one, 2-methyl-: A similar compound with a methyl group instead of a butyl group.
2H-1,4-Benzothiazin-3(4H)-one, 2-ethyl-: A similar compound with an ethyl group.
Uniqueness
The presence of the butyl group in 2-butyl-2H-1,4-benzothiazin-3(4H)-one might confer unique properties, such as increased lipophilicity or altered biological activity compared to its analogs.
Properties
CAS No. |
72687-27-5 |
---|---|
Molecular Formula |
C12H15NOS |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
2-butyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C12H15NOS/c1-2-3-7-11-12(14)13-9-6-4-5-8-10(9)15-11/h4-6,8,11H,2-3,7H2,1H3,(H,13,14) |
InChI Key |
MICJJPIKOOSMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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